3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 2-chlorophenyl group
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-2-11-24-12-15(18(25)14-8-4-6-10-17(14)24)20-22-19(23-26-20)13-7-3-5-9-16(13)21/h3-10,12H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVOBDURVAKSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with the quinoline core: The oxadiazole intermediate is then coupled with a quinoline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds also feature a chlorophenyl group and exhibit anticonvulsant and antinociceptive activities.
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their broad-spectrum biological activities.
Uniqueness
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is unique due to its combination of a quinoline core with an oxadiazole ring and a chlorophenyl group, which imparts distinct electronic and biological properties .
Biological Activity
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as an antimicrobial and anticancer agent, among other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure
The compound features a quinoline core substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group. This unique structure is believed to contribute to its bioactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit several enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play roles in cancer progression and metabolic regulation .
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | <10 |
| CaCo-2 (colon adenocarcinoma) | <10 |
| H9c2 (rat heart myoblast) | <10 |
The compound's ability to induce apoptosis in these cells suggests a potential for further development as an anticancer therapeutic .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate strong activity:
| Microorganism | MIC (µg/mL) |
|---|---|
| MRSA | 0.98 |
| S. aureus | 7.80 |
| C. albicans | 12.50 |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents in the face of rising antibiotic resistance .
Case Studies
A recent study investigated the cytotoxic effects of related oxadiazole derivatives on various cancer cell lines. The results showed that compounds with similar structural features exhibited potent antiproliferative activities, reinforcing the importance of the oxadiazole moiety in enhancing biological efficacy .
Another case study focused on the antimicrobial efficacy of the compound against biofilm-forming strains of bacteria. The results demonstrated that it could effectively disrupt biofilm formation, which is crucial for treating chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
